![molecular formula C18H23N3O4S B2524436 1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 486398-12-3](/img/structure/B2524436.png)
1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives is a multi-step process that often begins with commercially available or in-house prepared hydrazides. In the case of the compounds discussed in the papers, the synthesis involves a series of reactions starting from different precursors. For instance, one study describes the synthesis of 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives from 6-methyl nicotinate . Another paper details the preparation of 5-aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur, or directly to the heterocycle, starting from hydrazides and proceeding through cyclization using p-toluenesulfonyl chloride and triethylamine . These synthetic routes are confirmed by various analytical techniques such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. In one case, the three-dimensional structure of a compound was further confirmed by single crystal X-ray analysis . These compounds exhibit a variety of substituents on the oxadiazole ring, which significantly influence their biological activities and interactions with target enzymes.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, acetylation, and the formation of hydrazine-1-carboxamides. The cyclization step is crucial for the formation of the 1,3,4-oxadiazole ring, which is a common feature in all the discussed compounds. The reactions are carried out under controlled conditions to yield the desired products with high purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are influenced by their molecular structures. The presence of different substituents such as methyl, methoxy, and dodecyl groups affects their solubility, stability, and reactivity. These properties are essential for their biological activities, as they determine the compounds' interactions with biological targets and their overall pharmacokinetic profiles .
Biological Activity and Case Studies
The synthesized 1,3,4-oxadiazole derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. The antimicrobial activity is assessed through in vitro studies, which include the determination of the zone of inhibition and minimal inhibitory concentration against various bacterial and fungal strains . Some compounds also show potent antiproliferative activities against multiple cancer cell lines and retain microtubule disrupting effects, which are crucial for their potential as anticancer agents . Molecular docking studies further support the biological evaluations by demonstrating the compounds' interactions with target enzymes such as L-glutamine: D-fructose-6-phosphate amidotransferase and acetylcholinesterase . These studies provide valuable insights into the structure-activity relationships and the potential therapeutic applications of the 1,3,4-oxadiazole derivatives.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of 1,3,4-oxadiazole derivatives, including structures similar to the specified compound, involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines. This process yields corresponding N-Mannich bases with potential biological activities. These compounds have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans. Specifically, derivatives with piperazinomethyl groups displayed broad-spectrum antibacterial activities, and some compounds showed potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was assessed against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7), with certain compounds achieving optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-6-4-5-9-21(12)16(22)11-26-18-20-19-17(25-18)13-7-8-14(23-2)15(10-13)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVIKXIKYQUYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

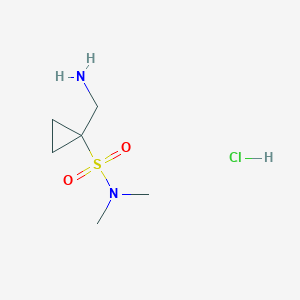
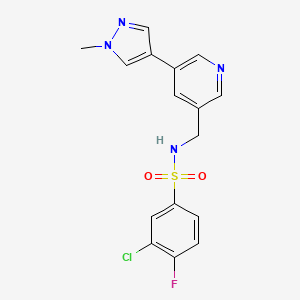
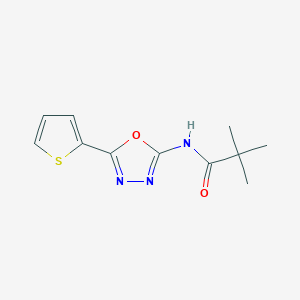
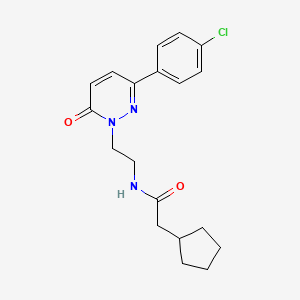
![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
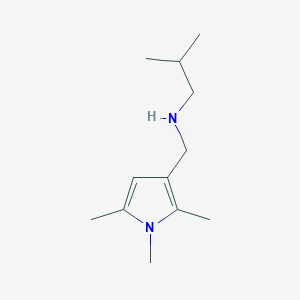
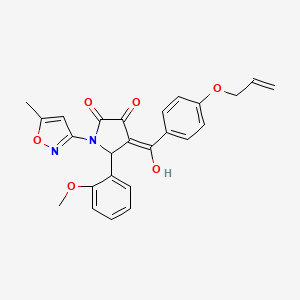
![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
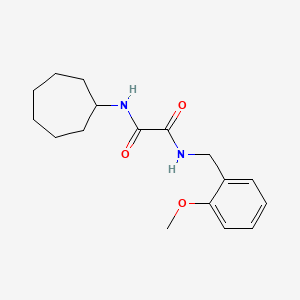
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)
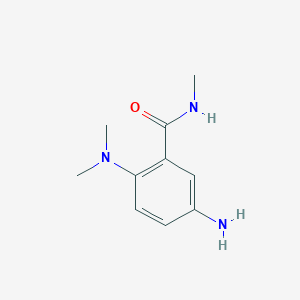
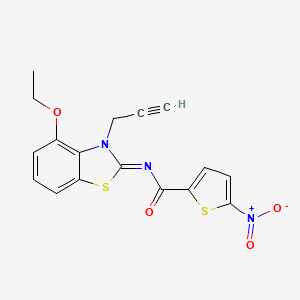
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)